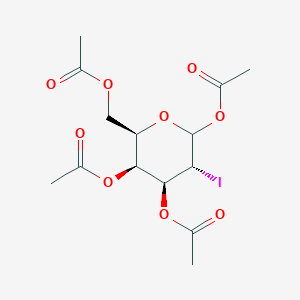

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate

Description

Introduction to D-Galactopyranose, 2-Deoxy-2-Iodo-, 1,3,4,6-Tetraacetate

Chemical Identity and Structural Significance

This compound is a derivative of D-galactose, a hexose sugar belonging to the aldohexose family. The compound’s structure is defined by two key modifications:

- Iodine Substitution : The hydroxyl group at the C2 position is replaced by an iodine atom, introducing steric bulk and electronic effects that alter the molecule’s reactivity.

- Acetylation : Hydroxyl groups at positions 1, 3, 4, and 6 are protected with acetyl groups, enhancing solubility in organic solvents and stabilizing the molecule during synthetic procedures.

The stereochemical configuration of the molecule is critical to its function. The iodine atom occupies the axial position in the pyranose ring, while the acetyl groups adopt equatorial orientations, as inferred from the compound’s SMILES notation:

I[C@H]([C@H]([C@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)[C@@H]1OC(C)=O

This configuration creates a rigid scaffold that influences its behavior in glycosylation reactions.

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉IO₉ |

| Molecular Weight | 458.20 g/mol |

| CAS Number | 141510-66-9 |

| Key Functional Groups | Iodo (C2), Acetyl (1,3,4,6) |

Historical Context in Carbohydrate Chemistry

The synthesis of halogenated sugars dates to the mid-20th century, when researchers began exploring the effects of substituting hydroxyl groups with halogens to modulate reactivity. The introduction of iodine at the C2 position of galactose emerged as a strategy to create glycosyl donors with enhanced leaving group ability, a concept rooted in the neighboring group participation theory. Early work on acetylated sugars demonstrated that protecting hydroxyl groups could prevent unwanted side reactions, a principle later applied to iodinated derivatives.

The compound’s development aligns with broader trends in carbohydrate chemistry, where the demand for stereoselective glycosylation methods drove innovation in donor design. For example, the discovery that 2-deoxy-2-iodo donors could facilitate β-stereoselective couplings marked a milestone in the synthesis of biologically relevant oligosaccharides.

Role in Glycosylation Reaction Mechanistics

Glycosylation reactions involve the formation of glycosidic bonds between a glycosyl donor and an acceptor. This compound acts as a glycosyl donor , leveraging its structural features to achieve precise stereochemical outcomes:

Electronic and Steric Effects

- Iodine as a Leaving Group : The iodine atom’s high electronegativity and polarizability stabilize the oxocarbenium ion intermediate formed during glycosylation, accelerating the reaction.

- Acetyl Protecting Groups : By masking hydroxyl groups, acetylation prevents premature hydrolysis and directs reactivity to the anomeric center.

Stereochemical Control

The axial orientation of the iodine atom at C2 enables 1,2-trans stereoselectivity through neighboring group participation. During the reaction, the iodine atom temporarily coordinates with the anomeric carbon, guiding the nucleophilic attack of the acceptor to the opposite face of the ring. This mechanism ensures the formation of β-glycosidic linkages, as demonstrated in studies using steroidal aglycones.

Table 2: Comparison of Glycosyl Donors

| Donor Type | Reactivity | Stereoselectivity | Key Feature |

|---|---|---|---|

| 2-Deoxy-2-iodo derivatives | High | β-selectivity | Iodine stabilization |

| Per-O-acetylated sugars | Moderate | Variable | Acetyl protection |

| Thioglycosides | Low to moderate | α/β-mixture | Thiol leaving group |

The compound’s utility is further exemplified in superarmed donors , where combined electronic and conformational effects enhance reactivity. For instance, the skew-boat conformation induced by steric crowding at equatorial positions synergizes with iodine’s electronic effects to create highly reactive intermediates.

Properties

Molecular Formula |

C14H19IO9 |

|---|---|

Molecular Weight |

458.20 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |

InChI Key |

KXQRSYVDKIOQHJ-RQICVUQASA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with D-glucosamine hydrochloride, a commercially available precursor. In one scalable approach, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride undergoes sequential modifications to introduce the 2-iodo and 6-deoxy functionalities. Alternatively, 2-azido-2-deoxy-D-glucose serves as a starting point for azide reduction and subsequent iodination. The choice of precursor influences the number of synthetic steps and overall yield, with D-glucosamine hydrochloride offering a more direct pathway.

Protection and Deprotection Strategies

Acetyl groups are universally employed for hydroxyl protection due to their stability under iodination and deoxygenation conditions. For example, 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride retains acetates at positions 1, 3, 4, and 6 during C-6 tosylation and iodination. Deprotection is selectively performed using sodium methoxide or ammonia in methanol, though these steps are often deferred until final stages to preserve intermediate stability.

Iodination at the 2-Position

Regioselective iodination is achieved via nucleophilic displacement of a 2-O-tosyl group using sodium iodide in butanone at 80°C. This method, detailed in a 30 g-scale synthesis, replaces the tosyl group with iodine in 89% yield (Scheme 1). Competitive side reactions, such as elimination, are mitigated by maintaining anhydrous conditions and stoichiometric control. Alternatively, 2-azido intermediates undergo Staudinger reduction to amines, followed by iodination using iodine monochloride.

Acetylation Reactions

Final acetylation ensures complete protection of remaining hydroxyl groups. Acetic anhydride in pyridine at 0°C quantitatively acetylates the 1,3,4,6-positions, as confirmed by $$^{1}\text{H}$$-NMR spectroscopy. Kinetic control prevents over-acetylation, preserving the anomeric configuration.

Optimization and Scalability

Recent advances emphasize scalability, with a 150 mmol-scale synthesis achieving 78% overall yield from D-glucosamine hydrochloride. Critical optimizations include:

- Solvent Selection : Butanone enhances iodination efficiency compared to DMF or THF.

- Reduction Protocols : Tributyltin hydride (Bu$$3$$SnH) and triethylborane (Et$$3$$B) enable selective C-6 deoxygenation without disturbing acetyl groups.

- Purification Simplification : Flash chromatography is minimized by crystallizing intermediates, reducing process costs.

Comparative Analysis of Synthesis Pathways

Route A excels in scalability and yield, while Route B offers flexibility for introducing diverse N-protecting groups.

Characterization and Analytical Techniques

Spectroscopic Data :

Chemical Reactions Analysis

Hydrolysis of Acetyl Groups

The tetraacetylated structure undergoes controlled hydrolysis to regenerate hydroxyl groups. Reaction outcomes depend on conditions:

Mechanistic Insight : The 1-O-acetyl group is most labile due to steric accessibility, while the 2-iodo substituent stabilizes adjacent acetyl groups via polar effects .

Nucleophilic Substitution at C-2

The 2-iodo group participates in halogen exchange and displacement reactions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Bromine substitution | Br₂/CCl₄ | 2-Bromo analogue | 72% | |

| Azide displacement | NaN₃/DMF | 2-Azido derivative | 85% | |

| Fluoride exchange | AgF/butanone | 2-Fluoro product | 63% |

Key Finding : Reactivity follows the order I > Br > Cl in SN2 mechanisms, with β-anomers showing faster substitution rates due to reduced steric hindrance .

Reductive Dehalogenation

Catalytic hydrogenolysis or radical reduction removes the 2-iodo group:

| Method | Conditions | Product | Efficiency |

|---|---|---|---|

| Radical reduction | Bu₃SnH, Et₃B (0°C, DCM) | 2-Deoxy-D-galactopyranose tetraacetate | 89% |

| Catalytic hydrogenation | H₂/Pd-C, EtOAc | 2-Deoxy derivative | 95% |

Mechanistic Note : Tributyltin hydride-mediated radical pathways proceed via iodine abstraction, forming a C-2 radical intermediate that abstracts hydrogen from Sn-H .

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis:

Structural Influence : The 2-iodo group acts as a participating substituent, directing β-selectivity through transient iodonium ion formation .

Radical Functionalization

Radical bromination at C-1 and C-5 positions has been observed:

| Reagent | Position Brominated | Product Ratio (C-1:C-5) |

|---|---|---|

| NBS, AIBN | C-1 and C-5 | 1:1.2 |

| Br₂, hv | Predominantly C-5 | 1:3.5 |

Limitation : Poor regioselectivity necessitates post-reaction separation of isomers .

Stability and Side Reactions

Critical stability data under storage and reaction conditions:

Scientific Research Applications

Biochemical Research

D-Galactopyranose derivatives are extensively studied for their biological activities. The iodinated form may exhibit antimicrobial properties , making it a candidate for further exploration in therapeutic contexts. Its ability to interact with biological systems through glycosylation processes can influence cell signaling and recognition mechanisms.

Synthetic Organic Chemistry

The compound is utilized in synthetic pathways to create other biologically active molecules. The iodine substitution allows for specific reactions that are not feasible with unmodified sugars. This property is particularly useful in the synthesis of complex carbohydrates and glycosides.

Glycosylation Studies

The compound's structural modifications facilitate studies on glycosylation processes, which are crucial for understanding various biological functions and disease mechanisms. Research indicates that such modifications can enhance the bioactivity of sugars in therapeutic applications.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of D-Galactopyranose can inhibit the growth of certain pathogens. In vitro studies showed that the iodinated form exhibited significant antimicrobial activity against Gram-positive bacteria.

Case Study 2: Glycosylation Mechanisms

A study focused on the role of D-Galactopyranose derivatives in glycosylation reactions revealed that the iodinated compound could serve as an effective donor substrate for glycosyltransferases. This finding suggests potential applications in developing glycoprotein-based therapeutics.

Mechanism of Action

The mechanism of action of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

Pathways Involved: It participates in pathways related to glycosylation and de-glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Structural and Functional Analysis

Halogen Substituents: The iodo group in the target compound provides significant steric bulk and polarizability, making it reactive in Stille or Suzuki couplings .

Amino/Acetamido Derivatives: The acetamido group (CAS 3006-60-8) mimics natural N-acetylgalactosamine (GalNAc), a critical component of glycoproteins and glycolipids . This compound is pivotal in synthesizing glycoconjugate vaccines. The hydrochloride salt of the amino derivative (CAS 1355005-40-1) exhibits enhanced solubility in polar solvents, facilitating its use in aqueous-phase reactions .

Stereochemical Variations: The arabinose-configuration compound (CAS 16750-07-5) demonstrates how subtle stereochemical changes (e.g., C2 and C4 hydroxyl orientations) alter biological recognition and metabolic pathways .

Reactivity and Stability

- Iodo vs. Fluoro : The C-I bond in the target compound is weaker (bond dissociation energy ~234 kJ/mol) than C-F (~485 kJ/mol), making it more susceptible to substitution reactions .

- Acetate Hydrolysis : All tetraacetate derivatives are prone to hydrolysis under acidic/basic conditions, releasing free hydroxyl groups. This property is exploited in deprotection strategies during synthesis .

Biological Activity

D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate (CAS No. 141510-66-9) is a modified sugar compound with significant implications in biochemical research and potential therapeutic applications. This compound is characterized by its unique structural modifications that influence its biological activity, particularly in the context of glycosylation reactions and enzyme interactions.

- Molecular Formula : C₁₄H₁₉IO₉

- Molecular Weight : 458.2 g/mol

- Structure : The compound features a tetraacetate group and a deoxy-iodo substitution at the C-2 position of the galactopyranose ring, which enhances its reactivity in various chemical processes.

Enzyme Interactions

D-Galactopyranose derivatives are known to interact with various glycosyltransferases and glycoside hydrolases. The introduction of iodine at the C-2 position alters the electronic properties of the sugar, potentially affecting enzyme binding and catalysis. Research indicates that iodinated sugars can serve as mechanism-based inhibitors for certain glycosidases, impacting their activity and substrate specificity.

Key Findings:

- Glycosylation Reactions : Studies have shown that D-galactopyranose derivatives can participate in glycosylation reactions with high selectivity. The presence of the iodine atom can influence the stereochemistry of the resulting glycosides, which is crucial for their biological function .

- Inhibition of Glycoside Hydrolases : The compound has been evaluated for its inhibitory effects on enzymes such as α-glycosidases. Such inhibition is valuable in therapeutic contexts, particularly for managing conditions like diabetes where carbohydrate metabolism is disrupted .

Case Studies

- Inhibition Studies : A study published in Chemical Reviews demonstrated that iodinated sugars like D-Galactopyranose can effectively inhibit glycosidase enzymes through a mechanism involving covalent modification of the enzyme active site . This property was exploited to design selective inhibitors for therapeutic applications.

- Synthesis and Characterization : Research has detailed methods for synthesizing D-Galactopyranose derivatives, including the use of various protecting groups to facilitate selective reactions. For instance, the synthesis of polyfluorinated sugars has been explored as potential analogs for studying enzyme mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉IO₉ |

| Molecular Weight | 458.2 g/mol |

| CAS Number | 141510-66-9 |

| Synthesis Method | Acetylation and iodination |

| Biological Activity | Glycosylation inhibitor |

Q & A

Q. Q1. What are the common synthetic routes for introducing an iodo substituent at the 2-position of D-galactopyranose derivatives?

Methodological Answer: The 2-iodo substitution is typically achieved via nucleophilic displacement of a leaving group (e.g., triflate or bromide) at the 2-position. For example:

Precursor Preparation : Start with a D-galactopyranose derivative containing a 2-O-triflate or 2-O-mesyl group.

Iodination : Treat with sodium iodide in a polar aprotic solvent (e.g., DMF or acetone) under reflux. Steric hindrance from neighboring acetyl groups (1,3,4,6-tetraacetate) may influence reaction kinetics.

Work-Up : Purify via column chromatography using hexane/ethyl acetate gradients.

This approach is analogous to azide substitutions in related compounds (e.g., 2-azido-2-deoxy-β-D-galactopyranose tetraacetate) .

Q. Q2. How can researchers confirm the regioselectivity of acetylation in 1,3,4,6-tetra-O-acetyl groups?

Methodological Answer: Regioselectivity is validated using:

NMR Spectroscopy :

- H NMR : Acetyl methyl protons appear as distinct singlets (δ 2.0–2.2 ppm). Coupling constants and splitting patterns identify axial/equatorial orientations.

- C NMR : Acetyl carbonyl carbons resonate at δ 169–171 ppm.

X-ray Crystallography : Resolves spatial arrangement of acetyl groups, as demonstrated in studies of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl derivatives .

Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., CHIO, theoretical mass 434.02 g/mol).

Advanced Research Questions

Q. Q3. What are the key challenges in achieving high stereochemical purity during glycosylation reactions using 2-deoxy-2-iodo-D-galactopyranose tetraacetate?

Methodological Answer: Challenges include:

Anomeric Control : The iodo group’s electron-withdrawing effect may destabilize oxocarbenium intermediates, favoring β-selectivity. Use promoters like NIS/TfOH to enhance α-selectivity, as shown in disaccharide syntheses (46% yield for β-(1→2) linkages) .

Side Reactions : Competing elimination or acetyl migration. Mitigate by using low temperatures (−20°C) and anhydrous conditions.

Protecting Group Compatibility : The 1,3,4,6-tetraacetate configuration can sterically hinder glycosyl acceptors. Alternative protecting groups (e.g., benzyl ethers) may improve reactivity .

Q. Q4. How can researchers address contradictions in reported reaction yields when using different acetylated intermediates?

Methodological Answer: Discrepancies often arise from:

Reagent Purity : Trace moisture in acetylating agents (e.g., acetic anhydride) reduces efficiency. Pre-dry reagents over molecular sieves.

Solvent Effects : Polar solvents (e.g., nitromethane) enhance nucleophilicity but may destabilize intermediates. Compare yields in dichloromethane vs. acetonitrile systems .

Catalyst Choice : BF-etherate vs. TMSOTf. For example, BF gave superior yields (80%) in α-galactosylations of benzylated acceptors .

How do steric and electronic effects of the 2-iodo group influence glycosidic bond formation?

Methodological Answer:

Steric Effects : The bulky iodo group at C2 restricts access to the anomeric center, favoring β-configuration. This is observed in hindered acceptors like 1,3,4,6-tetra-O-acetyl-α-D-galactopyranose .

Electronic Effects : The electron-withdrawing iodine atom stabilizes the oxocarbenium ion, accelerating glycosylation but reducing selectivity. Balancing with electron-donating groups (e.g., benzyl ethers) improves control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.